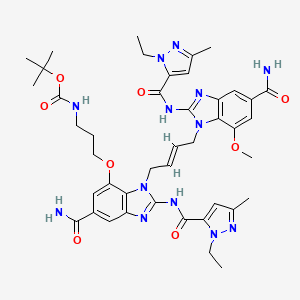

STING agonist-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H53N13O8 |

|---|---|

Molecular Weight |

880.0 g/mol |

IUPAC Name |

tert-butyl N-[3-[6-carbamoyl-3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-4-yl]oxypropyl]carbamate |

InChI |

InChI=1S/C43H53N13O8/c1-9-55-30(18-24(3)51-55)38(59)49-40-47-28-20-26(36(44)57)22-32(62-8)34(28)53(40)15-11-12-16-54-35-29(48-41(54)50-39(60)31-19-25(4)52-56(31)10-2)21-27(37(45)58)23-33(35)63-17-13-14-46-42(61)64-43(5,6)7/h11-12,18-23H,9-10,13-17H2,1-8H3,(H2,44,57)(H2,45,58)(H,46,61)(H,47,49,59)(H,48,50,60)/b12-11+ |

InChI Key |

PIYRZERUGHECIE-VAWYXSNFSA-N |

Isomeric SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCNC(=O)OC(C)(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCNC(=O)OC(C)(C)C)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OC |

Origin of Product |

United States |

Foundational & Exploratory

Core Mechanism of Action: STING Pathway Activation

An In-Depth Technical Guide on the Mechanism of Action of STING Agonist-17

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mechanism of action for this compound, also known as compound 4a. It covers the core signaling pathways, quantitative efficacy data, and methodologies for key experiments, designed to be a comprehensive resource for professionals in the field of immunology and drug development.

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells, and initiating an immune response.[1][2][3] STING is a transmembrane protein primarily located in the endoplasmic reticulum (ER).[1][4] this compound is a potent, small-molecule, non-cyclic dinucleotide (non-CDN) agonist that directly binds to and activates the STING protein.

The activation process initiates a cascade of events:

-

Conformational Change and Translocation : Upon binding of this compound, the STING protein undergoes a significant conformational change. This triggers its trafficking from the ER through the Golgi apparatus to form perinuclear vesicles.

-

TBK1 Recruitment and Activation : In these vesicles, the activated STING protein serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation and Nuclear Translocation : TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). This phosphorylation causes IRF3 to form dimers, which then translocate into the nucleus.

-

Gene Transcription : In the nucleus, phosphorylated IRF3 dimers drive the transcription of a host of immune-related genes, most notably Type I interferons (IFN-α and IFN-β) and various interferon-stimulated genes (ISGs). This compound has been shown to induce the phosphorylation of STING, TBK1, and IRF3 at concentrations as low as 2 nM.

-

NF-κB Pathway Activation : In addition to the TBK1-IRF3 axis, STING activation can also stimulate the Nuclear Factor kappa B (NF-κB) signaling pathway, leading to the production of various pro-inflammatory cytokines and chemokines.

This robust induction of Type I interferons is central to the anti-tumor effects of STING agonists. The interferons activate immune cells, particularly dendritic cells, which are crucial for priming and activating cytotoxic CD8+ T cells that can recognize and eliminate cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound (compound 4a) based on available preclinical data.

| Parameter | Value | Species/Cell Line | Reference |

| In Vitro Activity | |||

| STING Agonism (IC₅₀) | 0.062 nM | Not Specified | |

| IFN-β Secretion (EC₅₀) | 2.0 nM | Not Specified | |

| Cytochrome P450 Inhibition | |||

| CYP1A2, 2C9, 2C19, 2D6 (IC₅₀) | > 100 µM | Human | |

| CYP3A4 (IC₅₀) | 4.2 µM | Human | |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition | 57% | CT26 tumor-bearing BALB/c mice | |

| Dosing Regimen | 1.5 mg/kg, IV, every other day |

Downstream Effects and Non-Canonical Signaling

Beyond the primary interferon-producing pathway, STING activation by agonists has broader immunomodulatory effects.

Modulation of T Helper 17 (TH17) Cells

STING activation has been shown to restrain the inflammatory profile of TH17 cells, which are implicated in several autoimmune diseases. Mechanistically, STING signaling impairs the transcriptional activity of Rorγt, a key transcription factor for TH17 differentiation, thereby reducing the production of the pro-inflammatory cytokine IL-17A. Simultaneously, STING activation can promote the expression of the anti-inflammatory cytokine IL-10. This suggests a role for STING agonists in treating TH17-mediated chronic inflammation.

ADAM17-Mediated Protein Shedding

Recent research has uncovered a TBK1-independent signaling axis. Upon activation, STING can induce the activity of the sheddase ADAM17. This leads to the cleavage and release of the soluble, biologically active forms of membrane-bound proteins, such as the pro-inflammatory semaphorin SEMA4D and Tumor Necrosis Factor-alpha (TNFα). This post-translational mechanism contributes to the overall inflammatory response triggered by STING activation.

Key Experimental Protocols

Below are detailed methodologies for experiments commonly used to characterize the mechanism of action of STING agonists like this compound.

In Vitro IFN-β Secretion Assay

-

Objective : To quantify the induction of Type I interferon by the STING agonist.

-

Cell Line : Human monocytic cell lines like THP-1, or primary human peripheral blood mononuclear cells (PBMCs).

-

Methodology :

-

Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment : Prepare serial dilutions of this compound (e.g., from 0.1 nM to 2 µM). Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

-

Incubation : Incubate the plate for 24 hours at 37°C in a CO₂ incubator.

-

Supernatant Collection : Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Quantification : Measure the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis : Plot the IFN-β concentration against the log of the agonist concentration and fit a dose-response curve to determine the EC₅₀ value.

-

Western Blot for Pathway Activation

-

Objective : To detect the phosphorylation of key signaling proteins in the STING pathway.

-

Cell Line : THP-1 or other responsive cell lines.

-

Methodology :

-

Cell Treatment : Seed cells in a 6-well plate. Treat the cells with this compound at effective concentrations (e.g., 2 nM and 10 nM) for a shorter duration, typically 3-6 hours, to capture peak phosphorylation.

-

Cell Lysis : Wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting : Block the membrane with 5% BSA or non-fat milk. Incubate with primary antibodies overnight at 4°C. Use antibodies specific for phosphorylated STING (p-STING), p-TBK1, and p-IRF3. Also, probe for total protein levels (total STING, TBK1, IRF3) and a loading control (e.g., GAPDH or α-Tubulin).

-

Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vivo Tumor Growth Inhibition Study

-

Objective : To assess the anti-tumor efficacy of the STING agonist in a syngeneic mouse model.

-

Animal Model : BALB/c mice.

-

Tumor Model : Subcutaneous implantation of CT26 colon carcinoma cells.

-

Methodology :

-

Tumor Implantation : Inject 5 x 10⁵ CT26 cells subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring : Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

-

Treatment Initiation : When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Compound Administration : Administer this compound intravenously (IV) at a specified dose (e.g., 1.5 mg/kg) and schedule (e.g., every other day for one week). The control group receives a vehicle control.

-

Endpoint : Continue monitoring tumor volume and body weight until the study endpoint (e.g., day 17 or when tumors in the control group reach a maximum allowed size).

-

Data Analysis : Compare the tumor growth curves between the treated and control groups. Calculate the percentage of tumor growth inhibition.

-

Signaling and Experimental Workflow Diagrams

References

- 1. Discovery and Mechanistic Study of a Novel Human STING Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Progress Update on STING Agonists as Vaccine Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of STING Agonist-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, playing a pivotal role in the detection of cytosolic DNA, which is a hallmark of viral infections and cellular damage. Activation of the STING pathway initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, thereby orchestrating a robust anti-pathogen and anti-tumor immune response. Consequently, the development of small molecule STING agonists has emerged as a promising therapeutic strategy in immuno-oncology and for the treatment of infectious diseases. This guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of a potent, non-cyclic dinucleotide STING agonist, designated as STING agonist-17 (also referred to as compound 4a).

Discovery and Chemical Profile of this compound

This compound was identified through structure-activity relationship (SAR) studies of 1H-pyrrole-3-carbonitrile derivatives as a potent agonist of the STING receptor.[1] This compound represents a promising lead for further optimization due to its robust induction of a STING-dependent reporter signal in cellular assays.[1]

Chemical Structure:

The core of this compound is a 1H-pyrrole-3-carbonitrile scaffold.[1]

Synthesis of this compound

The synthesis of this compound and its analogs is achieved through a multi-step process. A representative synthetic route based on the synthesis of similar 1H-pyrrole-3-carbonitrile derivatives is outlined below.[1]

General Synthetic Scheme:

A nucleophilic substitution reaction between a chlorinated pyridazine carboxylate and 1H-pyrrole-3-carbonitrile forms a key intermediate. This is followed by hydrolysis of the ester to yield a carboxylic acid. The subsequent steps involve amide bond formation with a substituted aniline derivative, which is synthesized separately.[1]

Note: The following is a generalized protocol based on the synthesis of the compound class and may require optimization for the specific synthesis of this compound.

Step 1: Synthesis of the Pyrrole-Pyridazine Intermediate A mixture of a suitable chlorinated pyridazine carboxylate and 1H-pyrrole-3-carbonitrile is heated in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by extraction and purified by column chromatography to yield the pyrrole-pyridazine intermediate.

Step 2: Hydrolysis to the Carboxylic Acid The ester intermediate is dissolved in a mixture of tetrahydrofuran (THF) and water, and a base such as lithium hydroxide is added. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then acidified, and the resulting carboxylic acid is extracted and purified.

Step 3: Amide Coupling The carboxylic acid from Step 2 is coupled with a pre-synthesized substituted aniline derivative using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a solvent such as DMF. The final product, this compound, is then purified by preparative high-performance liquid chromatography (HPLC).

Biological Activity and Quantitative Data

This compound has demonstrated potent activity in both in vitro and in vivo models. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Value | Assay System |

| IC50 | 0.062 nM | Not specified |

| EC50 (IFN-β) | 2.0 nM | Human peripheral blood mononuclear cells (PBMCs) |

| CYP Inhibition (IC50) | > 100 µM (CYP1A2, 2C9, 2C19, 2D6) | Human liver microsomes |

| 4.2 µM (CYP3A4) | Human liver microsomes | |

| In Vivo Efficacy | 57% tumor growth inhibition | CT26 colon carcinoma model (1.5 mg/kg, i.v.) |

Table 1: Quantitative biological data for this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro IFN-β Induction Assay

Objective: To determine the potency of this compound in inducing type I interferon production.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors using Ficoll-Paque density gradient centrifugation. Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Compound Treatment: PBMCs are seeded in 96-well plates and treated with a serial dilution of this compound (e.g., 0 to 2 µM) for 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected.

-

ELISA: The concentration of IFN-β in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: The EC50 value is calculated by plotting the IFN-β concentration against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

In Vitro Signal Transduction Assay (Western Blot)

Objective: To confirm the activation of the STING signaling pathway by assessing the phosphorylation of key downstream proteins.

Methodology:

-

Cell Lysis: Human monocytic THP-1 cells are treated with this compound (e.g., 2 nM and 10 nM) for 6 hours. Cells are then washed with cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total STING, TBK1, IRF3, and STAT1. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the anti-tumor efficacy of this compound in a syngeneic mouse model.

Methodology:

-

Animal Model: Female BALB/c mice are subcutaneously inoculated with CT26 colon carcinoma cells.

-

Treatment: Once the tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered intravenously at doses of 0.015 mg/kg and 1.5 mg/kg every other day for one week.

-

Tumor Measurement: Tumor volume is measured every other day using a digital caliper.

-

Body Weight Monitoring: The body weight of the mice is monitored as an indicator of toxicity.

-

Data Analysis: Tumor growth curves are plotted, and the percentage of tumor growth inhibition is calculated at the end of the study.

Mandatory Visualizations

STING Signaling Pathway

References

STING Agonist-17: A Technical Guide to its Downstream Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent anti-pathogen and anti-tumor response. Pharmacological activation of STING has emerged as a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the downstream signaling pathway of a specific and potent STING agonist, STING agonist-17 (also referred to as compound 4a). This document details the molecular cascade following agonist engagement, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the signaling pathway and experimental workflows.

The Downstream Signaling Pathway of this compound

This compound is a potent activator of the STING pathway.[1] Upon binding, it initiates a cascade of downstream signaling events, culminating in the production of type I interferons and other pro-inflammatory cytokines.

Following activation by this compound, the STING protein undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus.[2] This translocation is a critical step for the recruitment and activation of downstream signaling molecules. In the Golgi, STING serves as a scaffold to bring together TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3).

TBK1, upon recruitment to the STING complex, becomes activated and phosphorylates both STING itself and IRF3. The phosphorylation of IRF3 is a key event, leading to its dimerization and translocation into the nucleus. In the nucleus, phosphorylated IRF3 (p-IRF3) acts as a transcription factor, driving the expression of the gene encoding for Interferon-β (IFN-β).

In addition to the TBK1-IRF3 axis, STING activation can also lead to the activation of the NF-κB signaling pathway. This is also mediated by TBK1 and leads to the transcription of a broader range of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

The secreted IFN-β then acts in both an autocrine and paracrine manner, binding to the type I interferon receptor (IFNAR) on the cell surface. This engagement activates the JAK-STAT signaling pathway, leading to the phosphorylation of STAT1. Phosphorylated STAT1 (p-STAT1) translocates to the nucleus and induces the expression of a wide array of Interferon-Stimulated Genes (ISGs), which collectively establish an anti-viral and anti-tumor state.[1]

Studies with this compound have confirmed the induction of phosphorylation of STING, TBK1, IRF3, and STAT1, as well as the subsequent expression of the IFNB gene and other ISGs.[1]

Caption: Downstream signaling pathway of this compound.

Quantitative Data for this compound

All quantitative data should be summarized for easy comparison. The following tables provide key in vitro and in vivo parameters for this compound (compound 4a).

Table 1: In Vitro Activity of this compound [1]

| Parameter | Value | Cell Line/System |

| IC50 | 0.062 nM | Not specified |

| EC50 (IFN-β Secretion) | 2.0 nM | Not specified |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Animal Model | Dosing Regimen | Outcome |

| CT26 Colon Carcinoma (BALB/c mice) | 1.5 mg/kg, intravenous, every other day for one week | 57% tumor growth inhibition on day 17 |

| CT26 Colon Carcinoma (BALB/c mice) | 0.015 mg/kg, intravenous, every other day for one week | Tumor growth inhibition observed |

Table 3: In Vitro Pharmacokinetic Parameters of this compound

| Parameter | Value |

| T1/2 (h) | 10.54 ± 4.10 |

| Vss (L/kg) | Not specified in search result |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are standard protocols for key experiments used to characterize the activity of STING agonists like this compound.

Protocol 1: Western Blotting for Phosphorylated STING, TBK1, and IRF3

This protocol describes the detection of phosphorylated signaling proteins as a measure of STING pathway activation.

1. Cell Culture and Stimulation:

-

Seed appropriate cells (e.g., THP-1 monocytes, bone marrow-derived macrophages) in 6-well plates.

-

Stimulate cells with varying concentrations of this compound (e.g., 2 nM, 10 nM) for a specified time (e.g., 6 hours). Include an untreated control.

2. Cell Lysis:

-

After stimulation, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

4. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phosphorylated STING (p-STING), phosphorylated TBK1 (p-TBK1), and phosphorylated IRF3 (p-IRF3) overnight at 4°C. Also, probe separate blots with antibodies for total STING, TBK1, and IRF3 as loading controls.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

6. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Quantify band intensities using appropriate software and normalize the phosphorylated protein levels to the total protein levels.

Protocol 2: ELISA for Cytokine Quantification (IFN-β, TNF-α, IL-6)

This protocol outlines the measurement of secreted cytokines in cell culture supernatants following STING agonist stimulation.

1. Sample Collection:

-

Culture cells and stimulate with this compound as described in Protocol 1.

-

After the incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cells or debris.

-

Store the supernatant at -80°C until use.

2. ELISA Procedure (using a commercial sandwich ELISA kit):

-

Prepare standards, controls, and samples according to the kit manufacturer's instructions.

-

Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.

-

Incubate for the time specified in the kit protocol (typically 1-2 hours at room temperature).

-

Wash the plate 3-4 times with the provided wash buffer.

-

Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

-

Wash the plate 3-4 times with wash buffer.

-

Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.

-

Wash the plate 3-4 times with wash buffer.

-

Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

-

Add 100 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the concentration of the cytokines in the samples by interpolating their absorbance values on the standard curve.

Caption: General experimental workflow for evaluating a STING agonist.

Conclusion

This compound is a highly potent activator of the STING signaling pathway, demonstrating significant anti-tumor activity in preclinical models. Its mechanism of action follows the canonical STING signaling cascade, leading to the robust production of type I interferons and other pro-inflammatory cytokines. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate this compound and other novel STING agonists for their therapeutic potential in oncology and beyond.

References

A Technical Guide to the Attenuation of Human TH17 Cell Inflammatory Profile by a Clinically-Relevant STING Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms through which the activation of the Stimulator of Interferon Genes (STING) pathway by a clinically-relevant agonist can restrain the inflammatory profile of human T helper 17 (TH17) cells. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and therapeutic development in the field of autoimmune and inflammatory diseases.

Core Concept: STING Activation Modulates TH17 Cell Pathogenicity

T helper 17 (TH17) cells are a subset of CD4+ T cells that play a critical role in host defense against extracellular pathogens. However, their dysregulation is also a key driver of various autoimmune and inflammatory diseases. The pathogenicity of TH17 cells is plastic and can be influenced by various intrinsic and environmental signals.[1] Recent findings have identified the STING signaling pathway as an intrinsic checkpoint that limits the pro-inflammatory program of TH17 cells.[1]

Activation of STING in differentiating human TH17 cells using the clinically-trialed agonist 2'3'-c-di-AM(PS)2(Rp,Rp) (also known as ADU-S100) has been shown to reduce the production of the hallmark inflammatory cytokine, Interleukin-17A (IL-17A), and the expression of the key pathogenic marker, IL-23 receptor (IL-23R).[2] This effect is coupled with an increase in the production of the anti-inflammatory cytokine, Interleukin-10 (IL-10), suggesting a shift towards a non-pathogenic or regulatory phenotype.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of STING agonists on human and murine TH17 cells.

Table 1: Effect of STING Agonist on Cytokine and Receptor Expression in TH17 Cells

| Treatment | Target | Organism | Effect | Reference |

| STING Agonist (DMXAA) | IL-17A | Murine | Reduced production | |

| STING Agonist (DMXAA) | IL-10 | Murine | Increased production | |

| STING Agonist (DMXAA) | Il17a mRNA | Murine | Reduced expression | |

| STING Agonist (DMXAA) | Il23r mRNA | Murine | Reduced expression | |

| STING Agonist (DMXAA) | Il10 mRNA | Murine | Increased expression | |

| STING Agonist (2'3'-c-di-AM(PS)2(Rp,Rp)) | IL-17A | Human | Reduced production | |

| STING Agonist (2'3'-c-di-AM(PS)2(Rp,Rp)) | IL-23R | Human | Reduced expression |

Table 2: Role of Key Signaling Molecules in STING-Mediated TH17 Regulation

| Signaling Molecule | Role in STING-Mediated Effects | Mechanism | Reference |

| IRF3 | Mediates reduction of IL-17A | Reduces Rorγt transcriptional activity | |

| AhR | Partially required for IL-10 production | AhR-dependent signaling | |

| Type I IFN | Not required | Effect is independent of Type I IFN signaling |

Signaling Pathways

The activation of STING in TH17 cells triggers a signaling cascade that culminates in the modulation of key transcription factors and the subsequent alteration of the cellular cytokine profile.

STING Signaling Pathway in TH17 Cells

The diagram below illustrates the central signaling pathway initiated by a STING agonist in a TH17 cell, leading to a less inflammatory phenotype.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the role of STING in modulating TH17 cell function.

In Vitro Differentiation of Human TH17 Cells

Objective: To generate human TH17 cells from naive CD4+ T cells for subsequent treatment and analysis.

Protocol:

-

Isolation of Naive CD4+ T Cells: Naive CD4+ T cells (CD4+CD45RA+CCR7+) are isolated from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

T Cell Activation: Isolated naive CD4+ T cells are activated with anti-CD3 and anti-CD28 antibodies.

-

TH17 Polarizing Conditions: The activated T cells are cultured in the presence of a cytokine cocktail that promotes TH17 differentiation. For human cells, this typically includes IL-1β, IL-6, IL-23, and TGF-β. Anti-IFN-γ and anti-IL-4 antibodies are also added to neutralize TH1 and TH2 differentiation pathways.

-

Culture Duration: Cells are cultured for a period of 5-7 days to allow for differentiation into TH17 cells.

STING Agonist Treatment

Objective: To assess the effect of STING activation on differentiating TH17 cells.

Protocol:

-

Agonist Addition: The STING agonist, such as 2'3'-c-di-AM(PS)2(Rp,Rp), is added to the TH17 polarizing culture at the initiation of differentiation or at specified time points.

-

Dosage: A dose-response curve is typically performed to determine the optimal concentration of the STING agonist.

-

Control Groups: Control cultures include vehicle-treated cells (e.g., DMSO) and cells cultured without the STING agonist.

Analysis of Cytokine Production by Flow Cytometry

Objective: To quantify the production of key cytokines such as IL-17A and IL-10 at the single-cell level.

Protocol:

-

Cell Restimulation: Differentiated TH17 cells are restimulated for 4-6 hours with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

-

Surface Staining: Cells are stained with fluorescently-labeled antibodies against surface markers (e.g., CD4).

-

Fixation and Permeabilization: Cells are fixed and permeabilized to allow for intracellular staining.

-

Intracellular Staining: Cells are stained with fluorescently-labeled antibodies against intracellular cytokines (e.g., anti-IL-17A, anti-IL-10).

-

Flow Cytometric Analysis: The percentage of cytokine-producing cells and the mean fluorescence intensity (MFI) are determined using a flow cytometer.

Gene Expression Analysis by RT-qPCR

Objective: To measure the mRNA expression levels of genes of interest (IL17A, IL10, RORC, IL23R).

Protocol:

-

RNA Extraction: Total RNA is extracted from cultured TH17 cells using a suitable RNA isolation kit.

-

cDNA Synthesis: Complementary DNA (cDNA) is synthesized from the extracted RNA using reverse transcriptase.

-

Quantitative PCR (qPCR): The relative expression of target genes is quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green).

-

Data Normalization: Gene expression levels are normalized to a housekeeping gene (e.g., ACTB or GAPDH).

Chromatin Immunoprecipitation (ChIP)

Objective: To determine if STING activation affects the binding of the transcription factor Rorγt to the Il17a gene locus.

Protocol:

-

Cross-linking: Proteins are cross-linked to DNA in live cells using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to Rorγt is used to immunoprecipitate the transcription factor along with the bound DNA fragments.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

qPCR Analysis: The amount of Il17a promoter/enhancer DNA associated with Rorγt is quantified by qPCR.

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the impact of a STING agonist on human TH17 cell differentiation and function.

Conclusion and Future Directions

The activation of the STING pathway by clinically-relevant agonists represents a promising therapeutic strategy for mitigating the inflammatory activity of TH17 cells. The data strongly suggest that STING agonism can shift the balance from a pathogenic to a non-pathogenic TH17 phenotype, characterized by reduced IL-17A and IL-23R expression and enhanced IL-10 production. The underlying mechanism involves the IRF3-mediated suppression of Rorγt transcriptional activity and the AhR-dependent induction of IL-10.

Future research should focus on:

-

Further delineating the downstream targets of STING signaling in human TH17 cells.

-

Evaluating the in vivo efficacy and safety of STING agonists in preclinical models of TH17-mediated autoimmune diseases.

-

Investigating the potential for combination therapies, where STING agonists are used in conjunction with other immunomodulatory agents to achieve synergistic effects.

This technical guide provides a foundational understanding of this novel immunoregulatory mechanism, offering valuable insights for the development of next-generation therapies for a range of inflammatory disorders.

References

STING Agonist-17: A Technical Guide to Type I Interferon Production for Researchers and Drug Development Professionals

Abstract

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent antiviral and antitumor response, largely through the production of type I interferons (IFN-I). STING agonists have emerged as a promising class of therapeutics in oncology and infectious diseases. This technical guide provides an in-depth overview of STING agonist-17 (also known as compound 4a), a potent and specific STING agonist. We will delve into its mechanism of action, the signaling cascade leading to type I interferon production, and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals working in immunology, oncology, and drug discovery.

Introduction to STING and Type I Interferon Production

The cGAS-STING pathway is a key signaling cascade in the innate immune system. Upon detection of cytosolic double-stranded DNA (dsDNA), the enzyme cyclic GMP-AMP synthase (cGAS) synthesizes the second messenger cyclic GMP-AMP (cGAMP)[1]. cGAMP then binds to and activates the STING protein, which resides on the endoplasmic reticulum (ER)[1][2]. This binding event triggers a conformational change in STING, leading to its oligomerization and translocation from the ER to the Golgi apparatus[2][3].

In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons, primarily IFN-α and IFN-β. Secreted type I interferons then act in an autocrine and paracrine manner, binding to the IFN-α/β receptor (IFNAR) and activating the JAK-STAT signaling pathway, leading to the expression of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state and modulate immune responses.

This compound (Compound 4a)

This compound is a potent, non-cyclic dinucleotide small molecule agonist of the STING protein. Its high affinity and specificity make it a valuable tool for studying the STING pathway and a potential candidate for therapeutic development.

Chemical Structure

The chemical structure of this compound is shown below.

(Note: A public domain chemical structure image would be inserted here if available. For the purpose of this generated response, a placeholder is described.)

Figure 1: Chemical Structure of this compound (Compound 4a).

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound (compound 4a).

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System |

| IC50 | 0.062 nM | Not specified |

| EC50 (IFN-β induction) | 2.0 nM | Not specified |

Table 2: In Vivo Antitumor Activity of this compound in a CT26 Colon Carcinoma Mouse Model

| Dose | Administration Route | Dosing Schedule | Tumor Growth Inhibition |

| 0.015 mg/kg | Intravenous injection | Every other day for one week | Not specified |

| 1.5 mg/kg | Intravenous injection | Every other day for one week | 57% on day 17 |

Table 3: In Vitro Cytochrome P450 (CYP) Inhibition Profile of this compound

| CYP Isozyme | IC50 |

| CYP1A2 | > 100 µM |

| CYP2C9 | > 100 µM |

| CYP2C19 | > 100 µM |

| CYP2D6 | > 100 µM |

| CYP3A4 | 4.2 µM |

Signaling Pathways and Experimental Workflows

STING Signaling Pathway to Type I Interferon Production

The following diagram illustrates the canonical STING signaling pathway leading to the production of type I interferons.

Caption: STING signaling pathway to Type I IFN production.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to evaluate the activity of this compound in inducing type I interferon production.

Caption: Workflow for evaluating STING agonist activity.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound.

Cell Culture and Reagents

-

Cell Lines:

-

THP-1 (human monocytic cell line): Maintain in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Primary Human Peripheral Blood Mononuclear Cells (PBMCs): Isolate from healthy donor blood using Ficoll-Paque density gradient centrifugation. Culture in RPMI-1640 with 10% FBS.

-

-

Reagents:

-

This compound (Compound 4a): Dissolve in DMSO to create a stock solution (e.g., 10 mM) and store at -80°C. Further dilute in culture medium for experiments.

-

Lipofectamine 2000 or similar transfection reagent (if needed for intracellular delivery in certain cell types).

-

Cell Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Reagents for RNA extraction, reverse transcription, and quantitative PCR (RT-qPCR).

-

Antibodies for Western blotting: anti-phospho-STING, anti-STING, anti-phospho-TBK1, anti-TBK1, anti-phospho-IRF3, anti-IRF3, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

ELISA kit for human IFN-β.

-

In Vitro Stimulation of Cells

-

Cell Seeding: Seed cells (e.g., THP-1 at 5 x 10^5 cells/well in a 24-well plate) and allow them to adhere or stabilize overnight.

-

Preparation of this compound: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., from 0.1 nM to 1000 nM). Include a vehicle control (DMSO at the same final concentration as the highest agonist dose).

-

Cell Stimulation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for a specified period (e.g., 6 hours for mRNA analysis and Western blotting, 24 hours for protein secretion analysis).

Quantification of IFN-β mRNA by RT-qPCR

-

RNA Extraction: After the desired incubation time, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

-

Quantitative PCR: Perform qPCR using a qPCR master mix, cDNA template, and primers specific for human IFNB1 and a housekeeping gene (e.g., GAPDH or ACTB).

-

IFNB1 Forward Primer: 5'-ACGCCGCATTGACCATCTAT-3'

-

IFNB1 Reverse Primer: 5'-GTCTCATTCCAGCCAGTGCT-3'

-

-

Data Analysis: Calculate the relative expression of IFNB1 mRNA normalized to the housekeeping gene using the ΔΔCt method.

Quantification of IFN-β Protein by ELISA

-

Supernatant Collection: After 24 hours of stimulation, centrifuge the cell culture plates and collect the supernatant.

-

ELISA Procedure: Perform the ELISA for human IFN-β according to the manufacturer's protocol. This typically involves adding the supernatant to a pre-coated plate, followed by incubation with detection and HRP-conjugated antibodies, and finally adding a substrate for colorimetric detection.

-

Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IFN-β in the samples based on a standard curve.

Analysis of STING Pathway Activation by Western Blot

-

Cell Lysis: After 6 hours of stimulation, wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-STING, p-TBK1, p-IRF3, and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Densitometrically quantify the protein bands and normalize the levels of phosphorylated proteins to their total protein counterparts.

Conclusion

This compound is a powerful tool for activating the STING pathway and inducing a robust type I interferon response. The experimental protocols outlined in this guide provide a framework for researchers to characterize the activity of this and other STING agonists. A thorough understanding of the mechanism of action and careful execution of these assays are crucial for advancing our knowledge of STING biology and for the development of novel immunotherapies.

References

STING Agonist-17: A Technical Guide to Human STING Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of STING agonist-17 to the human STING (Stimulator of Interferon Genes) protein. It includes a compilation of quantitative binding data, detailed experimental protocols for common binding affinity assays, and visualizations of the STING signaling pathway and a representative experimental workflow.

Quantitative Binding Affinity Data

The following table summarizes the available quantitative data for the interaction of this compound with the human STING protein.

| Parameter | Value | Cell Line/System | Notes |

| IC50 | 0.062 nM | Not specified | Represents the concentration of this compound required to inhibit 50% of the binding of a competing ligand.[1] |

| EC50 (IFN-β secretion) | 2.0 nM | THP-1 dual cells | Represents the concentration of this compound that induces a half-maximal response in IFN-β secretion.[1] |

STING Signaling Pathway

The binding of an agonist, such as this compound, to the STING protein initiates a downstream signaling cascade. This process is crucial for the innate immune response to cytosolic DNA, originating from pathogens or cellular damage. Upon activation, STING translocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates interferon regulatory factor 3 (IRF3), which dimerizes and translocates to the nucleus to induce the expression of type I interferons and other pro-inflammatory cytokines.

Caption: The cGAS-STING signaling pathway.

Experimental Protocols for Determining Binding Affinity

While the specific protocol used to determine the IC50 of this compound is not publicly available, this section outlines a representative methodology based on common and robust techniques for measuring ligand-protein binding affinity.

Fluorescence Polarization (FP) Competition Assay

This method is well-suited for high-throughput screening and determining the IC50 value of a test compound. It relies on the principle that a small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein like STING, the complex tumbles more slowly, leading to higher polarization. A test compound that binds to STING will displace the fluorescent tracer, causing a decrease in polarization.

Materials:

-

Purified recombinant human STING protein (C-terminal domain, residues 139-379, is often used).

-

Fluorescently labeled STING ligand (e.g., a fluorescent analog of cGAMP).

-

This compound.

-

Assay buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).

-

384-well, non-binding, black microplates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of this compound in assay buffer.

-

Prepare solutions of purified STING protein and the fluorescent tracer at optimized concentrations in assay buffer. The concentration of the fluorescent tracer should be at or below its Kd for STING, and the STING concentration should be sufficient to yield a significant polarization window.

-

-

Assay Setup:

-

Add a small volume of the serially diluted this compound or control (DMSO) to the wells of the 384-well plate.

-

Add the fluorescent tracer solution to all wells.

-

Initiate the binding reaction by adding the STING protein solution to all wells, except for the "no protein" control wells.

-

Mix the plate gently and incubate at room temperature for a specified period (e.g., 60 minutes) to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the fluorophore.

-

-

Data Analysis:

-

The raw polarization data is converted to percent inhibition based on the "no inhibition" (STING + tracer) and "100% inhibition" (tracer only) controls.

-

The percent inhibition is plotted against the logarithm of the this compound concentration.

-

The IC50 value is determined by fitting the data to a four-parameter logistic equation.

-

References

The STING Signaling Pathway: A Cornerstone of Anti-Tumor Immunity

An In-Depth Technical Guide on the In Vivo Anti-Tumor Activity of STING Agonists

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the in vivo anti-tumor activity of STING (Stimulator of Interferon Genes) agonists. It details the underlying mechanism of action, representative preclinical data, and standardized experimental protocols for evaluation.

The cGAS-STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogen infection or cellular damage as seen in cancer.[1][2] The activation of this pathway within the tumor microenvironment is crucial for initiating a robust anti-tumor immune response. When cytosolic dsDNA binds to cyclic GMP-AMP synthase (cGAS), it triggers the synthesis of the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[1] This activation leads to the recruitment and phosphorylation of TBK1, which in turn phosphorylates the transcription factor IRF3.[1] Dimerized and phosphorylated IRF3 translocates to the nucleus to drive the expression of type I interferons (IFN-I), such as IFN-β. This cascade also activates the NF-κB pathway, leading to the production of pro-inflammatory cytokines.

The resulting cytokine milieu promotes the recruitment and activation of immune cells, particularly dendritic cells (DCs), which are essential for priming tumor antigen-specific CD8+ T cells. These cytotoxic T cells can then recognize and eliminate tumor cells, leading to tumor regression and the establishment of long-term immunological memory. Pharmacological STING agonists are designed to mimic endogenous ligands like cGAMP to potently activate this pathway for cancer immunotherapy.

References

STING Agonist-17: A Technical Guide to Dendritic Cell Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of STING (Stimulator of Interferon Genes) agonist-17, a potent activator of the innate immune system, with a specific focus on its role in dendritic cell (DC) activation. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways and workflows involved in harnessing the therapeutic potential of STING agonists in immunology and oncology.

Introduction to STING and Dendritic Cell Activation

The cGAS-STING signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that occurring within the tumor microenvironment.[1][2][3] Dendritic cells, as the most potent antigen-presenting cells (APCs), play a pivotal role in initiating and shaping adaptive immune responses.[1][4] Activation of the STING pathway in DCs leads to their maturation, enhanced antigen presentation, and the production of pro-inflammatory cytokines, including type I interferons (IFN-I), which are crucial for priming effective anti-tumor T cell responses. STING agonists are being actively investigated as therapeutic agents to convert immunologically "cold" tumors, which lack immune cell infiltration, into "hot" tumors that are responsive to immunotherapies like checkpoint inhibitors.

STING agonist-17 (also referred to as compound 4a) is a potent, non-cyclic dinucleotide (non-CDN) small molecule STING agonist. Its ability to robustly activate the STING pathway makes it a valuable tool for research and a promising candidate for clinical development.

Quantitative Data: this compound Activity

The following table summarizes the key in vitro and in vivo quantitative data for this compound.

| Parameter | Value | Cell Line / Model | Description | Reference |

| IC50 | 0.062 nM | Not specified | Concentration for 50% inhibition of an unspecified target, indicating high potency. | |

| EC50 (IFN-β secretion) | 2.0 nM | THP-1 cells | Concentration for 50% of maximal IFN-β secretion, a key downstream effector of STING activation. | |

| CYP Inhibition (IC50) | > 100 µM (CYP1A2, 2C9, 2C19, 2D6) | Human liver microsomes | Indicates low potential for drug-drug interactions via inhibition of major cytochrome P450 enzymes. | |

| CYP Inhibition (IC50) | 4.2 µM (CYP3A4) | Human liver microsomes | Shows moderate inhibition of CYP3A4, which should be considered in drug development. | |

| In Vivo Tumor Growth Inhibition | 57% | CT26 tumor-bearing BALB/c mice | Tumor growth inhibition at a dose of 1.5 mg/kg administered every other day for one week. |

Signaling Pathway and Experimental Workflows

The cGAS-STING Signaling Pathway in Dendritic Cells

Activation of the STING pathway in dendritic cells is initiated by the detection of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). cGAS then synthesizes the second messenger cyclic GMP-AMP (cGAMP), which binds to and activates STING, an endoplasmic reticulum (ER)-resident protein. STING then translocates from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates interferon regulatory factor 3 (IRF3), leading to its dimerization and translocation to the nucleus. Nuclear IRF3 induces the transcription of type I interferons (e.g., IFN-β). Concurrently, STING activation can also trigger the NF-κB pathway, leading to the production of other pro-inflammatory cytokines.

References

- 1. The Role of STING-Mediated Activation of Dendritic Cells in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mannosylated STING Agonist Drugamers for Dendritic Cell-Mediated Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Era in Immuno-Oncology: A Technical Guide to Non-Cyclic Dinucleotide Small Molecule Human STING Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stimulator of interferon genes (STING) pathway has emerged as a critical nexus in the innate immune response to cancer. Its activation triggers a cascade of events culminating in the production of type I interferons and other pro-inflammatory cytokines, effectively transforming immunologically "cold" tumors into "hot" ones susceptible to immune-mediated destruction. While early efforts focused on cyclic dinucleotide (CDN) analogs of the natural STING ligand, 2'3'-cGAMP, their therapeutic potential has been hampered by poor membrane permeability and limited systemic bioavailability. This has spurred the discovery and development of a new class of therapeutics: non-cyclic dinucleotide (non-CDN) small molecule human STING agonists. This technical guide provides an in-depth overview of the core principles, key discoveries, and experimental methodologies surrounding these promising new agents. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the critical pathways and workflows to empower researchers in this rapidly evolving field.

The STING Signaling Pathway: A Central Hub of Innate Immunity

The canonical STING signaling pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic guanosine monophosphate-adenosine monophosphate (2'3'-cGAMP). 2'3'-cGAMP then binds to STING, an endoplasmic reticulum (ER)-resident transmembrane protein. This binding event induces a conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β). Activated STING can also lead to the activation of the NF-κB pathway, resulting in the production of various pro-inflammatory cytokines such as TNF-α and IL-6.

Figure 1. The cGAS-STING Signaling Pathway.

Discovery of Non-Cyclic Dinucleotide STING Agonists

The limitations of CDN-based agonists prompted high-throughput screening (HTS) campaigns and structure-based drug design efforts to identify novel, non-nucleotide small molecules capable of activating human STING. These efforts have led to the discovery of several distinct chemical scaffolds with potent STING agonistic activity.

Key Non-CDN STING Agonist Scaffolds and Compounds

A number of promising non-CDN STING agonists have been identified, including those based on the amidobenzimidazole (diABZI), benzothiophene (MSA-2), and pyrrole-carbonitrile (SR-717) scaffolds.[1][2] These compounds have demonstrated the ability to directly bind to and activate human STING, leading to the induction of type I interferons and other cytokines.[1][3]

Quantitative Analysis of Non-CDN STING Agonists

The following tables summarize key quantitative data for several prominent non-CDN small molecule STING agonists, providing a basis for comparison of their biochemical and cellular activities, as well as their in vivo efficacy.

Table 1: Biochemical and Cellular Activity of Non-CDN STING Agonists

| Compound | Target(s) | Binding Affinity (Kd or IC50) | Cellular Activity (EC50) | Reference(s) |

| diABZI | Human STING | Kd: ~1.6 nM | IFN-β induction (human PBMCs): 130 nM | [1] |

| MSA-2 | Human STING | - | IFN-β induction (THP-1 cells): 8 ± 7 nM (covalent dimer) | |

| SR-717 | Human STING | IC50: 7.8 µM (vs. 2'3'-cGAMP) | ISG induction (THP-1 cells): 2.1 µM | |

| Triazole 40 | Human & Murine STING | - | hSTING: 0.24 µM, mSTING: 39.51 µM | |

| ALG-031048 | Human STING (R232) | - | HEK293 reporter: High cellular potency |

Table 2: In Vivo Antitumor Efficacy of Non-CDN STING Agonists

| Compound | Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference(s) |

| diABZI | BALB/c mice with CT26.hSTING tumors | 3 mg/kg, IV | Complete tumor regression | |

| MSA-2 | C57BL/6 mice with MC38 tumors | 450 µg, IT; 50 mg/kg, SC; 60 mg/kg, PO | Tumor regression | |

| SR-717 | B16F10 melanoma model | 30 mg/kg, IP, daily for 1 week | Maximally inhibited tumor growth and prolonged survival | |

| Triazole 40 | 4T1 breast cancer model | Intermittent administration | Significant antitumor efficacy | |

| SNX281 | BALB/c mice with CT26.WT tumors | 25 mg/kg, IV, weekly x3 | 66% TGI | |

| ALG-031048 | CT26 colon carcinoma model | 100 µg, IT, 3 doses | 90% complete tumor regression |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of non-CDN STING agonists.

General Workflow for STING Agonist Discovery and Validation

The discovery and validation of novel STING agonists typically follow a multi-step process, beginning with high-throughput screening to identify initial hits, followed by a cascade of in vitro and in vivo assays to confirm activity, characterize the mechanism of action, and evaluate therapeutic potential.

Figure 2. General Workflow for STING Agonist Discovery.

STING Reporter Assay (THP-1 Dual Reporter Cells)

This assay is a common primary screening method to identify compounds that activate the STING pathway. THP-1 Dual™ reporter cells are engineered human monocytic cells that express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter and a secreted Lucia luciferase reporter gene under the control of an IRF-inducible promoter.

Materials:

-

THP-1 Dual™ Reporter Cells (e.g., InvivoGen)

-

Complete RPMI 1640 medium (with 10% FBS, 1% Pen-Strep)

-

Test compounds

-

Positive control (e.g., 2'3'-cGAMP)

-

96-well cell culture plates (white, clear bottom)

-

QUANTI-Blue™ Solution (for SEAP detection)

-

QUANTI-Luc™ (for Lucia luciferase detection)

-

Luminometer and spectrophotometer

Protocol:

-

Cell Seeding: Seed THP-1 Dual™ cells at a density of ~40,000 cells per well in a 96-well plate in 75 µL of assay medium.

-

Compound Addition: Add 25 µL of diluted test compounds or controls to the wells. For unstimulated controls, add 25 µL of assay medium.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Reporter Gene Detection:

-

Luciferase (IRF activity): Prepare the luciferase detection reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well and gently rock the plate for 15-30 minutes at room temperature. Measure luminescence using a luminometer.

-

SEAP (NF-κB activity): Transfer 20 µL of the cell culture supernatant to a new 96-well plate. Add 180 µL of QUANTI-Blue™ Solution and incubate at 37°C for 1-4 hours. Measure the absorbance at 620-655 nm.

-

-

Data Analysis: Subtract the background readings from the cell-free control wells. Calculate the fold induction of reporter gene activity relative to the unstimulated control.

STING Binding Assay (Fluorescence Polarization)

This biophysical assay directly measures the binding of a fluorescently labeled ligand to the STING protein. It can be used in a competitive format to determine the binding affinity of unlabeled test compounds.

Materials:

-

Purified recombinant human STING protein (C-terminal domain)

-

Fluorescently labeled STING ligand (tracer, e.g., fluorescein-labeled c-di-GMP)

-

Test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)

-

Black, low-volume 384-well plates

-

Fluorescence polarization plate reader

Protocol:

-

Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of the fluorescent tracer and STING protein in assay buffer. The optimal concentrations of tracer and STING protein should be determined empirically to achieve a stable and significant polarization signal.

-

Assay Setup: In a 384-well plate, add a small volume of the test compound dilutions.

-

Reaction Initiation: Add the pre-mixed tracer and STING protein solution to each well.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.

-

Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value, which represents the concentration of the test compound that displaces 50% of the bound tracer.

Cytokine Release Assay (Human PBMCs)

This assay measures the ability of STING agonists to induce the secretion of key cytokines, such as IFN-β and TNF-α, from primary human immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete RPMI 1640 medium

-

Test compounds

-

Positive control (e.g., LPS or 2'3'-cGAMP)

-

96-well cell culture plates

-

Human IFN-β and TNF-α ELISA kits

-

ELISA plate reader

Protocol:

-

PBMC Isolation and Seeding: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Seed the cells at a density of 1 x 106 cells/well in a 96-well plate.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds or controls.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatants.

-

ELISA: Perform the IFN-β and TNF-α ELISAs on the collected supernatants according to the manufacturer's protocols.

-

Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of IFN-β and TNF-α in each sample by interpolating from the standard curve. Plot the cytokine concentrations against the test compound concentrations to determine the EC50 values.

Structure-Activity Relationship (SAR) of Amidobenzimidazole-Based Agonists

The amidobenzimidazole (ABZI) scaffold has been a fertile ground for the development of potent non-CDN STING agonists. SAR studies have revealed key structural features that govern their activity.

Figure 3. Simplified SAR of diABZI STING Agonists.

Conclusion and Future Directions

The discovery of non-cyclic dinucleotide small molecule human STING agonists represents a significant advancement in the field of immuno-oncology. These compounds overcome key limitations of earlier CDN-based approaches and have demonstrated promising preclinical activity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers working to further understand and exploit the therapeutic potential of STING activation. Future efforts in this area will likely focus on the development of agonists with improved pharmacokinetic properties, the identification of predictive biomarkers for patient selection, and the exploration of novel combination therapies to maximize the antitumor efficacy of STING-targeted agents.

References

- 1. Conjugated STING agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Study of 1H-Pyrrole-3-carbonitrile Derivatives as STING Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Impact of STING Agonists on the Tumor Microenvironment

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated "STING agonist-17." Therefore, this guide utilizes data from well-documented, representative STING (Stimulator of Interferon Genes) agonists, such as cyclic dinucleotides (CDNs) like 2'3'-cGAMP and its synthetic analogs (e.g., ADU-S100/MIW815), to provide a comprehensive overview of their impact on the tumor microenvironment (TME). The principles, pathways, and experimental methodologies described herein are fundamental to the class of STING agonists and are applicable to the evaluation of novel agents.

Introduction: The STING Pathway in Cancer Immunotherapy

The STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, a danger signal associated with viral/bacterial infections and cellular damage, including that which occurs within tumors.[1] Activation of the STING pathway in the tumor microenvironment can transform an immunologically "cold" tumor, which is non-responsive to immunotherapy, into a "hot," inflamed phenotype characterized by robust immune cell infiltration and anti-tumor activity.[2][3]

STING agonists are a class of immunomodulatory agents designed to pharmacologically activate this pathway, initiating a potent anti-tumor immune response.[4][5] They trigger the production of type I interferons (IFNs) and a cascade of pro-inflammatory cytokines and chemokines, which are essential for bridging the innate and adaptive immune systems. This guide details the mechanism of action of STING agonists, their multifaceted impact on the TME, and the key experimental protocols used to assess their activity.

Core Mechanism of Action: The STING Signaling Cascade

The activation of the STING pathway is a multi-step process that culminates in the transcription of genes crucial for an anti-tumor response.

-

Sensing Cytosolic DNA: The enzyme cyclic GMP-AMP synthase (cGAS) binds to double-stranded DNA (dsDNA) present in the cytoplasm of a cell. This DNA can originate from dying tumor cells or genomic instability.

-

Second Messenger Synthesis: Upon binding DNA, cGAS synthesizes the second messenger cyclic GMP-AMP (2'3'-cGAMP).

-

STING Activation: 2'3'-cGAMP binds to the STING protein, which is anchored to the endoplasmic reticulum (ER). This binding event causes STING to dimerize and translocate from the ER to the Golgi apparatus.

-

Downstream Signaling: In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1). TBK1 then phosphorylates both itself and the transcription factor Interferon Regulatory Factor 3 (IRF3). STING activation also leads to the activation of the NF-κB signaling pathway.

-

Gene Transcription: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β). Simultaneously, the NF-κB pathway induces the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Quantitative Impact on the Tumor Microenvironment

Intratumoral administration of STING agonists profoundly remodels the TME by inducing cytokine production, recruiting immune cells, and repolarizing immunosuppressive cell populations.

Cytokine and Chemokine Induction

STING activation leads to a rapid and robust secretion of cytokines and chemokines that are critical for recruiting and activating effector immune cells. This creates a pro-inflammatory milieu that is conducive to anti-tumor immunity.

Table 1: In Vivo Cytokine Induction Following STING Agonist Treatment

| Cytokine/Chemokine | Fold Increase vs. Vehicle | Time Point | Tumor Model | Species | Reference |

|---|---|---|---|---|---|

| CXCL10 | Significantly Elevated | Day 1, 8, 28 | ID8-Trp53-/- | Mouse | |

| CCL5 | Significantly Elevated | Day 1, 8, 28 | ID8-Trp53-/- | Mouse | |

| IFN-γ | Significantly Elevated | Day 1, 8, 28 | ID8-Trp53-/- | Mouse | |

| IFN-β | Dose-dependent increase | 24 hours | Human PBMCs | Human | |

| TNF-α | Induced | Not Specified | Macrophages | Mouse |

| IL-6 | Induced | Not Specified | General | Human | |

Immune Cell Infiltration and Reprogramming

The cytokine storm initiated by STING agonists drives the trafficking and activation of key anti-tumor immune cells while reprogramming immunosuppressive cells.

-

Dendritic Cells (DCs): STING activation is crucial for DC maturation and their ability to present tumor-associated antigens to T cells, a critical step in initiating an adaptive immune response.

-

CD8+ T Cells: The chemokines CXCL9 and CXCL10, induced by STING agonists, are potent attractants for cytotoxic CD8+ T cells, which are the primary effectors of tumor cell killing.

-

Natural Killer (NK) Cells: Type I IFNs produced upon STING activation directly enhance the cytotoxic function of NK cells.

-

Macrophages: STING agonists can repolarize immunosuppressive M2-like tumor-associated macrophages (TAMs) towards a pro-inflammatory, anti-tumoral M1 phenotype.

-

Myeloid-Derived Suppressor Cells (MDSCs): STING activation may reduce the levels or impair the function of MDSCs, further alleviating immunosuppression within the TME.

Table 2: Modulation of Immune Cell Populations in the TME by STING Agonists

| Cell Type | Effect | Mechanism | Tumor Model | Reference |

|---|---|---|---|---|

| CD8+ T Cells | Increased infiltration and activation | Chemokine induction (CXCL9/10), DC cross-priming | B16, CT26, 4T1 | |

| NK Cells | Enhanced cytotoxic function | Type I IFN signaling | Melanoma | |

| Dendritic Cells | Increased maturation and activation | Type I IFN signaling | General | |

| Macrophages | Repolarization from M2 to M1 phenotype | STING signaling diminishes suppressive functions | General |

| MDSCs | Reduction in suppressive function | Not fully elucidated | General | |

Anti-Tumor Efficacy

The culmination of these immunological changes is potent, STING-dependent tumor regression. Intratumoral injection of STING agonists has been shown to not only control the growth of the injected tumor but also to generate a systemic immune response capable of eliminating distant, non-injected metastases (an abscopal effect).

Table 3: Preclinical Anti-Tumor Efficacy of Intratumoral STING Agonists

| STING Agonist | Tumor Model | Efficacy Outcome | Key Finding | Reference |

|---|---|---|---|---|

| DMXAA (murine) | B16 Melanoma | Significant growth reduction | Potent anti-tumor efficacy | |

| Synthetic CDNs | B16, CT26, 4T1 | Profound tumor regression | Generated systemic, long-lived immunity | |

| ADU-S100 | Murine tumor models | Induced tumor-specific CD8+ T cells | Led to tumor clearance |

| BMS-986301 | CT26, MC38 | >90% regression in injected & non-injected tumors | Superior efficacy compared to ADU-S100 | |

Key Experimental Protocols

Assessing the bioactivity and efficacy of a STING agonist like "this compound" requires a series of well-defined in vitro and in vivo assays.

In Vitro STING Pathway Functional Assay

This assay quantitatively measures STING pathway activation by quantifying the production of a key downstream cytokine, IFN-β.

-

Objective: To determine the potency (EC50) of a STING agonist in a cellular context.

-

Cell Lines: Human monocytic THP-1 cells or freshly isolated human peripheral blood mononuclear cells (PBMCs) are commonly used as they endogenously express the STING pathway components.

-

Protocol:

-

Cell Plating: Plate THP-1 cells or PBMCs at a determined density in a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of the STING agonist (e.g., "this compound") and a known agonist control (e.g., 2'3'-cGAMP). Include a vehicle-only control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

IFN-β Quantification: Measure the concentration of IFN-β in the supernatant using a conventional sandwich ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IFN-β concentration against the agonist concentration and fit a dose-response curve to calculate the EC50 value.

-

In Vivo Syngeneic Mouse Tumor Model

This protocol assesses the anti-tumor efficacy of a STING agonist in an immunocompetent host.

-

Objective: To evaluate the ability of a STING agonist to inhibit tumor growth and generate systemic immunity.

-

Model:

-

Mouse Strain: C57BL/6 or BALB/c mice are commonly used.

-

Tumor Cells: Syngeneic tumor cell lines such as B16-F10 melanoma, MC38 colon adenocarcinoma, or CT26 colon carcinoma are subcutaneously inoculated on the flank of the mice.

-

-

Protocol:

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells) into the right flank of the mice.

-

Tumor Growth & Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (Vehicle, STING agonist).

-

Administration: Administer the STING agonist via intratumoral (IT) injection. Multiple doses may be given over a schedule (e.g., once every 3-4 days for 3 doses).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor animal health for any signs of toxicity.

-

Endpoint: The study endpoint is typically reached when tumors in the vehicle group reach a maximum allowed size (e.g., 2000 mm³).

-

Re-challenge (for memory response): Mice that achieve a complete tumor regression can be re-challenged with the same tumor cells on the opposite flank to assess for the development of long-term immunological memory.

-

Immunophenotyping of the TME